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Compound of Interest

Compound Name: 2,4-Difluoro-6-nitroaniline

Cat. No.: B1293778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic
characteristics of 2,4-Difluoro-6-nitroaniline. Due to the limited availability of direct
experimental spectra for this specific compound in publicly accessible databases, this
document leverages predictive data and spectral information from structurally analogous
molecules to offer a detailed analytical profile. The information herein is intended to serve as a
valuable resource for researchers in the fields of medicinal chemistry, materials science, and
synthetic organic chemistry, aiding in the identification and characterization of this and related
compounds.

Introduction

2,4-Difluoro-6-nitroaniline is an aromatic compound of interest in various chemical sectors,
including pharmaceuticals and dye manufacturing. Its molecular structure, featuring two fluorine
atoms and a nitro group on an aniline backbone, imparts unique chemical and physical
properties that make it a versatile synthetic intermediate. Accurate spectroscopic
characterization is paramount for its use in further chemical synthesis and quality control. This
guide presents predicted and comparative spectroscopic data for Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2,4-Difluoro-6-
nitroaniline and experimental data for closely related compounds. This comparative approach
allows for an informed estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
predicted *H and 3C NMR chemical shifts for 2,4-Difluoro-6-nitroaniline are presented below,
alongside experimental data for similar compounds to provide context.

Table 1: Predicted *H NMR Spectral Data for 2,4-Difluoro-6-nitroaniline and Experimental
Data for Analogous Compounds

Aromatic Protons Amine Protons
Compound Solvent

(ppm) (ppm)
2,4-Difluoro-6- H-3: ~7.8-8.0 (dd), H-

) - ] CDCls ~5.5-6.5 (br s)

nitroaniline (Predicted) 5: ~7.0-7.2 (ddd)
2,4-Difluoroaniline CDCls 6.67-6.75 (M) 3.59 (br s)[1]
2-Nitroaniline CDCls 6.70-8.12 (m) 5.98 (s)
4-Nitroaniline DMSO-ds 6.58 (d), 7.93 (d) 6.71 (br)

Note: Predicted values are estimations and may vary from experimental results. Coupling
patterns (dd: doublet of doublets, ddd: doublet of doublet of doublets, m: multiplet, br s: broad
singlet) are also predicted based on the structure.

Table 2: Predicted 13C NMR Spectral Data for 2,4-Difluoro-6-nitroaniline and Experimental
Data for Analogous Compounds
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Compo C1(C- C6 (C-
Solvent C2(C-F) C3(C-H) cC4(C-F) C5(C-H)
und NH2) NO2)

2,4-
Difluoro-
6_

~150-155 ~120-125 ~155-160 ~110-115
nitroanilin  CDClIs ~140-145 ~130-135
o (d) (d) (d) (dd)
(Predicte

d)

2.4-
Difluoroa CDCls

niline

142.1 150.9 111.3 155.2 104.2 118.9
(dd) (dd) (dd) (dd) (dd) (dd)

2.
Nitroanili CDCls 145.7 126.5 119.2 136.2 116.3 132.5

ne

4-
Nitroanili ~ DMSO-de  155.8 112.4 126.5 135.7 126.5 112.4

ne

Note: Predicted chemical shifts for fluorinated carbons will appear as doublets (d) or doublets
of doublets (dd) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
IR absorption bands for 2,4-Difluoro-6-nitroaniline are inferred from the known absorptions of
anilines, nitro compounds, and fluorinated aromatic compounds.

Table 3: Predicted IR Absorption Bands for 2,4-Difluoro-6-nitroaniline
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Predicted Wavenumber

Functional Group Intensity
(cm™)
N-H Stretch (Amine) 3300 - 3500 Medium, two bands
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
N-O Stretch (Nitro,
] 1520 - 1560 Strong
Asymmetric)
N-O Stretch (Nitro, Symmetric) 1340 - 1370 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium
C-N Stretch (Aromatic Amine) 1250 - 1340 Strong
C-F Stretch (Aromatic) 1100 - 1250 Strong
N-H Bend (Amine) 1600 - 1650 Medium

Note: The IR spectrum of the closely related compound, 2,4-Difluoro-6-nitroacetanilide, shows
characteristic peaks that can be used for comparison.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key adducts
of 2,4-Difluoro-6-nitroaniline are listed below.

Table 4: Predicted Mass Spectrometry Data for 2,4-Difluoro-6-nitroaniline

lon/Adduct Predicted m/z
[M]* 174.02
[M+H]* 175.03
[M+Na]* 197.01
[M-H]~ 173.02
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Data sourced from PubChem predictions.[3] The fragmentation pattern would likely involve the

loss of the nitro group (NO2) and potentially HF.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for

aromatic compounds like 2,4-Difluoro-6-nitroaniline.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Tune and shim the instrument to optimize magnetic field homogeneity.

o Acquire a *H spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.
This includes Fourier transformation, phase correction, baseline correction, and referencing
the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

e Sample Preparation (Solid):
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o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using
a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~*. Acquire a
background spectrum of the empty sample holder (for KBr) or the clean ATR crystal, which is
then automatically subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the various
functional groups present in the molecule.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:
o Introduce the sample into the ion source.

o Acquire the mass spectrum over a suitable m/z range. For ESI, both positive and negative
ion modes should be tested to observe different adducts.

o Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2,4-Difluoro-6-nitroaniline.
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Caption: Workflow for the spectroscopic analysis of 2,4-Difluoro-6-nitroaniline.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
properties of 2,4-Difluoro-6-nitroaniline. While direct experimental data is currently scarce,
the predictive and comparative data presented here offer valuable insights for researchers. The
outlined experimental protocols provide a solid starting point for the empirical analysis of this
compound. As with any analytical work, it is crucial to confirm these predicted values with
experimental data for definitive structural confirmation and purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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